molecular formula C22H23N7O B611805 N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide CAS No. 1354825-58-3

N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide

Número de catálogo B611805
Número CAS: 1354825-58-3
Peso molecular: 401.474
Clave InChI: LEBSTCDZKUSVOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine, a pyrazolo[3,4-d]pyrimidine ring, and an isonicotinamide group. These functional groups suggest that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine ring suggests that the compound could have a planar structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution .

Aplicaciones Científicas De Investigación

  • Synthesis and structural characterization of pyrazolo[3,4-d]pyrimidine derivatives have been reported, highlighting their potential in chemical and pharmacological studies (Rashad et al., 2014).

  • Pyrazolo[3,4-d]pyrimidines, as analogs of purines, exhibit affinity for A1 adenosine receptors, suggesting their significance in biochemical and pharmacological research (Harden et al., 1991).

  • Research into the synthesis of pyrazolo[3,4-d]pyrimidine analogs of antitumor agents provides insights into their potential application in cancer therapy (Taylor & Patel, 1992).

  • The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their insecticidal and antimicrobial potential have been studied, indicating their utility in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).

  • Investigations into the synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides contribute to our understanding of their biological activities and potential medicinal applications (Anderson et al., 1990).

  • Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their acetylcholinesterase and carbonic anhydrase inhibition properties, demonstrating their potential in neurological and enzyme-related studies (Aydin et al., 2021).

  • The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents reveal their significance in cancer and inflammatory disease research (Rahmouni et al., 2016).

  • Research on the synthesis and pharmacological characterization of specific pyrazolo[1,5-a]pyrimidines as DPP-IV inhibitors contributes to diabetes research and therapy (Kato et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Direcciones Futuras

The future research directions for this compound could include further investigation of its biological activity and potential therapeutic applications. Additionally, modifications could be made to its structure to improve its activity or reduce any potential side effects .

Propiedades

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide

Citations

For This Compound
2
Citations
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading …
Number of citations: 96 pubs.acs.org
M Salla, R Aguayo-Ortiz, GI Danmaliki, A Zare… - … of Pharmacology and …, 2018 - ASPET
Receptor-interacting protein kinase 2 (RIP2 or RICK, herein referred to as RIPK2) is linked to the pathogen pathway that activates nuclear factor κ-light-chain-enhancer of activated B …
Number of citations: 23 jpet.aspetjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.